3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. Its molecular formula is , and it has been assigned the CAS number 338758-27-3. This compound falls under the category of pyridine derivatives, which are widely studied due to their diverse biological activities and utility in synthetic chemistry.
3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It also contains sulfur, chlorine, and trifluoromethyl groups, making it a member of the broader class of organofluorine compounds, which are known for their stability and unique reactivity profiles.
The synthesis of 3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 2-thienylmethyl amines with appropriate pyridine derivatives under controlled conditions to introduce the trifluoromethyl and chloro substituents.
The molecular structure of 3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide can be represented as follows:
C1=CC=CS1CC(NC(=N)C2=C(C=CC=N)C(=N)N=C(C)C)C=C2The compound can undergo various chemical reactions typical for imidamides and pyridine derivatives:
The mechanism of action for 3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide involves:
This mechanism is critical for understanding how the compound interacts with biological targets or participates in synthetic pathways.
3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide has potential applications in:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8